(2-Methylphenyl)(morpholin-4-yl)methanone
Description
(2-Methylphenyl)(morpholin-4-yl)methanone is a ketone derivative featuring a 2-methylphenyl group attached to a morpholine moiety via a carbonyl bridge. The 2-methylphenyl substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity, while the morpholine group contributes to solubility and hydrogen-bonding capabilities .
Properties
CAS No. |
22978-34-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-10-4-2-3-5-11(10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
PFKVDZHFEKOEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(o-tolyl)methanone typically involves the reaction of morpholine with o-tolylmethanone under specific conditions. One common method is the condensation reaction where morpholine reacts with o-tolylmethanone in the presence of a catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the morpholino ring .
Industrial Production Methods
In an industrial setting, the production of morpholino(o-tolyl)methanone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity morpholino(o-tolyl)methanone .
Chemical Reactions Analysis
Types of Reactions
Morpholino(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholino derivatives .
Scientific Research Applications
Morpholino(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of morpholino(o-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
- (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (CAS 65786-46-1): This analogue replaces the morpholine group with a 4-methylphenyl substituent and introduces a chlorine atom at the 4-position of the aryl ring.
- (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone: The 2-amino-4-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and hydrogen-bonding capacity (amino), increasing polarity (XLogP = 1.5) relative to the 2-methylphenyl derivative .
- JWH-370 ([5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone): While structurally distinct (pyrrole core), this compound shares the 2-methylphenyl group, highlighting how scaffold modifications impact pharmacological profiles .
Morpholinyl Methanones with Heterocyclic Cores
- Melting point (93–96°C) is lower than the target compound, suggesting reduced crystallinity due to heterocyclic flexibility .
- 5-(4-Methylphenyl)-1,3-oxazol-2-ylmethanone (6d): Substitution at the oxazole’s 5-position with 4-methylphenyl increases molecular weight (vs. target compound) but maintains comparable hydrogen-bonding capacity (5 H-bond acceptors) .
Physicochemical Properties
Table 1: Key Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | XLogP | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| (2-Methylphenyl)(morpholin-4-yl)methanone | ~220 (estimated) | Not reported | ~2.0 | 0 / 3 |
| (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone | 206.24 | Not reported | 1.5 | 1 / 5 |
| Morpholin-4-yl(5-phenyl-1,3-oxazol-2-yl)methanone (6b) | 272.3 | 93–96 | Not reported | 0 / 5 |
| 4-(3,4-Difluorophenoxy)-2-(morpholin-4-yl)-...methanone | 466.49 | Not reported | Not reported | 0 / 4 |
- Hydrogen-Bonding and Solubility: The target compound’s morpholine group provides hydrogen-bond acceptors (O, N), enhancing aqueous solubility compared to non-polar analogues like JWH-370. However, the 2-methylphenyl group increases hydrophobicity (higher XLogP ~2.0) relative to amino-nitro derivatives (XLogP = 1.5) .
Biological Activity
(2-Methylphenyl)(morpholin-4-yl)methanone, also known by its CAS number 22978-34-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (2-Methylphenyl)(morpholin-4-yl)methanone is C12H15NO2. The compound features a ketone functional group, a morpholine ring, and a methyl-substituted phenyl group, which contribute to its unique chemical and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that morpholine derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can act as enzyme inhibitors against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 1.23 μg/mL | TBD |
| Compound B | Staphylococcus aureus | 0.5 μg/mL | TBD |
| This compound | TBD | TBD | TBD |
The mechanism typically involves the inhibition of target enzymes crucial for microbial survival, indicating potential therapeutic applications in treating infections.
Anticancer Activity
There is growing evidence suggesting that (2-Methylphenyl)(morpholin-4-yl)methanone may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study involving thiosemicarbazone derivatives demonstrated that morpholine-based compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity could be attributed to differential expression of drug transporters and metabolic enzymes in cancerous versus healthy tissues.
The biological activity of (2-Methylphenyl)(morpholin-4-yl)methanone can be attributed to its ability to interact with specific protein targets. The morpholine moiety enhances solubility and facilitates binding to biological macromolecules, potentially leading to:
- Enzyme Inhibition: The compound may act as a reversible or irreversible inhibitor of key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: Molecular docking studies have shown that similar compounds can effectively bind to active sites on proteins, altering their function and leading to therapeutic effects.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 2: ADME Properties of Morpholine Derivatives
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | 6-8 hours |
| Metabolic Stability | Moderate |
These properties indicate that (2-Methylphenyl)(morpholin-4-yl)methanone may be suitable for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
